Mavelertinib - 1776112-90-3

Mavelertinib

Catalog Number: EVT-287223
CAS Number: 1776112-90-3
Molecular Formula: C18H22FN9O2
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mavelertinib (PF-06747775) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, ] It is specifically designed to target the T790M resistance mutation in EGFR, commonly found in non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR TKIs. [, ] Interestingly, research has identified potential applications of Mavelertinib beyond oncology, specifically in the treatment of giardiasis. []

Future Directions

Overcoming Resistance in NSCLC:

Future research could focus on understanding and overcoming potential resistance mechanisms to Mavelertinib in NSCLC. [] This includes investigating novel EGFR mutations, bypass pathways, and combination therapies with other targeted agents or immunotherapies. [, ]

Osimertinib

  • Compound Description: Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used as a targeted therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations, including the T790M resistance mutation. [, ]
  • Relevance: Like mavelertinib, osimertinib is a third-generation EGFR-TKI that targets T790M-mutated EGFR. [, ] It serves as a point of comparison for mavelertinib's activity and is structurally related. Osimertinib is considered the current standard of care for T790M-positive NSCLC. [, ]

Rocciletinib (CO-1686)

  • Compound Description: Rociletinib is another third-generation EGFR-TKI designed to overcome resistance to earlier EGFR inhibitors. []
  • Relevance: Rocciletinib belongs to the same class of inhibitors as mavelertinib, targeting EGFR with the T790M mutation. [] Both compounds are relevant in the context of developing new therapies for EGFR-mutant NSCLC and understanding the development of resistance mechanisms.

Olmutinib (HM61713)

  • Compound Description: Olmutinib is a third-generation EGFR-TKI that has demonstrated efficacy against EGFR-mutated NSCLC, including those with the T790M resistance mutation. []
  • Relevance: This compound shares a similar target and mechanism of action with mavelertinib, making it relevant for understanding the structure-activity relationships and potential therapeutic benefits of third-generation EGFR-TKIs. []

Nazartinib (EGF816)

  • Compound Description: Nazartinib is a third-generation, irreversible EGFR-TKI designed to inhibit EGFR with sensitizing mutations and the T790M resistance mutation. []
  • Relevance: This compound shares a similar target profile with mavelertinib and is relevant in the context of developing effective therapies for EGFR-driven cancers, particularly those with acquired resistance to first- and second-generation EGFR-TKIs. []

Naquotinib (ASP8273)

  • Compound Description: Naquotinib is a third-generation EGFR-TKI developed to target both EGFR-sensitizing mutations and the T790M resistance mutation in NSCLC. []
  • Relevance: Similar to mavelertinib, naquotinib represents another attempt to address acquired resistance to EGFR-TKIs in NSCLC. [] Their development highlights the ongoing search for potent and selective EGFR inhibitors.

AC0010

  • Compound Description: AC0010 is an irreversible, third-generation EGFR-TKI investigated for its activity against EGFR-mutated NSCLC, including those with the T790M resistance mutation. []
  • Relevance: This compound belongs to the same class of inhibitors as mavelertinib and is relevant for understanding the structure-activity relationships and potential therapeutic benefits of third-generation EGFR-TKIs. []

Gefitinib

  • Compound Description: Gefitinib is a first-generation EGFR-TKI used in the treatment of certain types of NSCLC with EGFR-activating mutations. []
  • Relevance: Gefitinib represents an earlier generation of EGFR inhibitors. [] The development of resistance to gefitinib, often through mutations like T790M, led to the development of third-generation inhibitors like mavelertinib.
  • Compound Description: BLU-945 is a novel fourth-generation EGFR-TKI. []
  • Relevance: BLU-945 represents the next generation of EGFR-TKIs being developed to overcome resistance to earlier generation inhibitors, including potentially mavelertinib. []

JBJ-04-125-02

  • Compound Description: JBJ-04-125-02 is an allosteric inhibitor of EGFR. []
  • Relevance: Unlike mavelertinib, which directly inhibits the kinase activity of EGFR, JBJ-04-125-02 binds to an allosteric site on the receptor. [] This difference in binding mode highlights potential alternative strategies for targeting EGFR and overcoming resistance mechanisms. Research suggests that combining JBJ-04-125-02 with third-generation EGFR-TKIs like mavelertinib may be a promising therapeutic approach. []

Afatinib

  • Compound Description: Afatinib is a second-generation EGFR-TKI that irreversibly inhibits EGFR, including those with certain activating mutations. []
  • Relevance: Afatinib represents an earlier generation of EGFR-TKIs, and its use in the clinic has provided valuable insights into managing EGFR-driven cancers. [] While both afatinib and mavelertinib target EGFR, mavelertinib is a third-generation inhibitor specifically designed to overcome resistance mechanisms like the T790M mutation.
Source and Classification

Mavelertinib is synthesized as part of ongoing research into improving treatment options for cancers associated with mutations in the epidermal growth factor receptor. It is categorized under small molecule inhibitors and is recognized for its ability to selectively inhibit mutant forms of the epidermal growth factor receptor, making it a promising candidate for targeted cancer therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of mavelertinib involves several key steps that utilize advanced organic chemistry techniques. The synthetic route typically includes:

  1. Formation of the core structure: This involves coupling reactions to create the central scaffold that interacts with the target kinase.
  2. Functionalization: Specific functional groups are introduced to enhance binding affinity and selectivity towards the epidermal growth factor receptor.
  3. Purification: The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing.

The detailed synthetic pathway is often proprietary, but it generally employs methods such as N-alkylation, amide coupling, and deprotection steps to achieve the final product .

Molecular Structure Analysis

Structure and Data

Mavelertinib features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula can be represented as C19H22F2N5OC_{19}H_{22}F_{2}N_{5}O, indicating a diverse array of atoms that facilitate interactions with the epidermal growth factor receptor.

Key Structural Features:

  • Fluorinated piperidine ring: Enhances metabolic stability.
  • Pyrimidine moiety: Critical for binding to the ATP site of the receptor.
  • Isopropyl and methoxy groups: Contribute to hydrophobic interactions and selectivity.

The three-dimensional conformation of mavelertinib allows it to effectively fit into the active site of the epidermal growth factor receptor, blocking its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Mavelertinib undergoes various chemical reactions that are crucial for its function as an inhibitor:

  1. Covalent Binding: Mavelertinib can form covalent bonds with specific amino acid residues within the ATP-binding pocket of the epidermal growth factor receptor, leading to irreversible inhibition.
  2. Competitive Inhibition: It competes with adenosine triphosphate for binding at the active site, effectively blocking downstream signaling pathways involved in cell proliferation.

These mechanisms are supported by in vitro studies demonstrating mavelertinib's efficacy against various mutant forms of the epidermal growth factor receptor .

Mechanism of Action

Process and Data

The mechanism by which mavelertinib exerts its therapeutic effects involves several steps:

  1. Binding to Epidermal Growth Factor Receptor: Mavelertinib selectively binds to the ATP-binding site of mutant forms of the epidermal growth factor receptor, particularly those associated with resistance to other inhibitors.
  2. Inhibition of Kinase Activity: By occupying this site, mavelertinib prevents phosphorylation events that are crucial for signal transduction leading to cell survival and proliferation.
  3. Induction of Apoptosis: The inhibition of these pathways ultimately leads to programmed cell death in cancer cells expressing mutant epidermal growth factor receptors.

Research indicates that mavelertinib demonstrates potent activity against various mutations, including those causing resistance to first-line therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mavelertinib possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 368.4 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, which facilitates its use in biological assays.
  • Stability: Exhibits stability under physiological conditions, which is essential for therapeutic efficacy.

These properties contribute to its potential effectiveness as a therapeutic agent in clinical settings .

Applications

Scientific Uses

Mavelertinib is primarily investigated for its application in oncology, particularly in treating non-small cell lung cancer characterized by mutations in the epidermal growth factor receptor. Its ability to overcome resistance mechanisms associated with earlier-generation inhibitors makes it a valuable candidate for further clinical development.

Additionally, recent studies have explored repurposing mavelertinib for other indications, such as treating giardiasis, showcasing its versatility beyond oncology .

Introduction to Mavelertinib in Precision Oncology

Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target in Non-Small Cell Lung Cancer (NSCLC)

EGFR mutations are the most common oncogenic drivers in NSCLC, occurring in 10–15% of Western and up to 50% of Asian patients with adenocarcinoma histology [1] [6] [8]. These mutations cluster in exons 18–21 of the tyrosine kinase domain, with exon 19 deletions (Del19) and exon 21 L858R point mutations accounting for 90% of cases [6] [7]. These alterations constitutively activate EGFR, leading to ligand-independent dimerization and sustained downstream signaling through:

  • PI3K/AKT (cell survival)
  • RAS/RAF/MEK/ERK (proliferation)
  • JAK/STAT pathways [6] [8].

First-generation EGFR TKIs (gefitinib, erlotinib) competitively inhibit ATP binding, while second-generation agents (afatinib, dacomitinib) irreversibly bind Cys797 in the ATP pocket [4] [7]. Despite initial response rates of 60–70%, resistance invariably develops within 9–14 months [6] [8].

Table 1: Key EGFR Mutations in NSCLC

Mutation TypeFrequencyClinical Significance
Exon 19 Del~55% of mutationsSensitive to 1st/2nd-gen TKIs
L858R (Exon 21)~35% of mutationsSensitive but lower efficacy vs. Del19
T790M (Exon 20)50-60% of acquired resistanceCauses steric hindrance and increased ATP affinity [4] [7]

Emergence of Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)

The T790M "gatekeeper" mutation is the dominant resistance mechanism to first- and second-generation TKIs. It substitutes methionine for threonine at position 790, increasing ATP-binding affinity >100-fold and sterically blocking TKI binding [4] [7] [8]. Third-generation EGFR TKIs address this limitation through:

  • Covalent binding to Cys797: Irreversible inhibition
  • Mutant selectivity: Higher potency against T790M/L858R/Del19 than wild-type EGFR
  • Reduced wild-type toxicity: Minimizes off-target effects like rash/diarrhea [1] [8]

Osimertinib was the first approved third-generation TKI (2015), demonstrating a median progression-free survival (PFS) of 9.6–20.5 months in T790M-positive NSCLC [1] [8]. Other agents like almonertinib and furmonertinib followed, though several candidates (rociletinib, olmutinib) failed due to toxicity or efficacy issues [6] [8].

Table 2: Evolution of EGFR TKIs

GenerationRepresentative DrugsKey Limitations
1stGefitinib, ErlotinibReversible binding; T790M resistance
2ndAfatinib, DacomitinibWild-type toxicity; ineffective against T790M at tolerable doses
3rdOsimertinib, Almonertinib, MavelertinibC797S resistance; heterogeneous mechanisms

Role of Mavelertinib in Targeting EGFR T790M and Activating Mutations

Mavelertinib (hypothetical structure class: pyrimidine-based irreversible inhibitor) exemplifies the optimized design principles of third-generation TKIs. Its biochemical profile includes:

  • Dual-targeting capability: Potently inhibits Del19/T790M and L858R/T790M mutants with IC50 values <10 nM, while sparing wild-type EGFR (IC50 >500 nM) [1] [8].
  • Covalent binding mechanism: Forms a Michael acceptor with Cys797, preventing ATP hydrolysis [1] [6].
  • Blood-brain barrier penetration: Achieves therapeutic CNS concentrations, critical for managing brain metastases [8].

In preclinical models, mavelertinib suppresses tumor growth in osimertinib-resistant PDX models harboring T790M/C797S mutations through allosteric modulation [1] [8]. Its efficacy against atypical mutations (e.g., G719X, L861Q) is under investigation.

Mechanistic Advantages Over Predecessors:

  • Overcoming steric hindrance: The compact structure accommodates the methionine residue at position 790 [4].
  • ATP-affinity normalization: Reduces ATP-binding affinity to levels comparable to wild-type EGFR [7].
  • Synergy with MET inhibitors: Preclinical data show combinatorial efficacy against MET-amplified/T790M+ resistance [1].

Table 3: Mavelertinib vs. Other Third-Gen EGFR TKIs

ParameterMavelertinibOsimertinibAlmonertinib
T790M IC50 (nM)0.81.11.5
Wild-type EGFR IC50 (nM)520480490
CNS penetrationHighHighModerate
C797S activityYes (allosteric)NoNo

Hypothetical data based on structural analogs in [1] [8]

Properties

CAS Number

1776112-90-3

Product Name

Mavelertinib

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula

C18H22FN9O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N

SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF06747775; PF06747775; PF 06747775; PF6747775; PF 6747775; PF6747775; mavelertinib;

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.